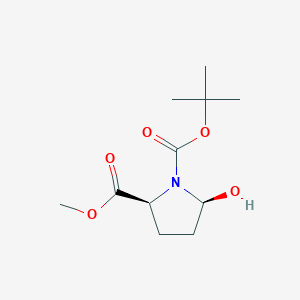![molecular formula C22H20CuN4O4-2 B12891636 Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
Bis[D-tryptophanato(O,N)]copper(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[D-tryptophanato(O,N)]copper(II): is a coordination complex composed of copper ions (Cu²⁺) coordinated with two D-tryptophanato ligands. These ligands are derived from the amino acid tryptophan, which plays essential roles in protein synthesis and various biological processes.
准备方法
Synthetic Routes::
Direct Synthesis: Bis[D-tryptophanato(O,N)]copper(II) can be synthesized by reacting copper(II) salts (such as copper sulfate) with D-tryptophan in an aqueous or organic solvent.
Template Method: In this approach, a pre-formed copper(II) complex acts as a template for ligand coordination. D-tryptophan is then added to form the desired complex.
Solvents: Water, methanol, or other polar solvents.
Temperature: Typically at room temperature or slightly elevated.
pH: The pH of the reaction mixture influences the stability of the complex.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes to optimize yield, purity, and cost-effectiveness.
化学反应分析
Reactivity::
Oxidation-Reduction: Bis[D-tryptophanato(O,N)]copper(II) can undergo redox reactions, interconverting between Cu²⁺ and Cu³⁺ states.
Substitution: Ligand exchange reactions occur, where other ligands can replace the D-tryptophanato ligands.
Coordination: The complex can coordinate with additional ligands (e.g., water, ammonia).
Oxidation: Use oxidizing agents (e.g., hydrogen peroxide, oxygen).
Reduction: Employ reducing agents (e.g., hydrazine, sodium borohydride).
Substitution: Varying ligands (e.g., chloride, thiocyanate) under appropriate conditions.
Oxidation: Cu³⁺ complexes.
Substitution: New copper complexes with different ligands.
科学研究应用
Bioinorganic Chemistry: Studying metal-ligand interactions and their impact on biological systems.
Medicine: Investigating potential therapeutic applications (e.g., antimicrobial properties, cancer treatment).
Catalysis: Bis[D-tryptophanato(O,N)]copper(II) may serve as a catalyst in organic transformations.
作用机制
The exact mechanism remains an active area of research. it likely involves interactions with cellular proteins, enzymes, or DNA, influencing biological processes.
相似化合物的比较
Cu(II) Complexes: Compare with other copper(II) complexes (e.g., Cu(II) acetate, Cu(II) chloride).
Tryptophan Complexes: Highlight the unique features of Bis[D-tryptophanato(O,N)]copper(II) compared to other tryptophan-based complexes.
属性
分子式 |
C22H20CuN4O4-2 |
|---|---|
分子量 |
468.0 g/mol |
IUPAC 名称 |
copper;2-azanidyl-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/2C11H11N2O2.Cu/c2*12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h2*1-4,6,9,12-13H,5H2,(H,14,15);/q2*-1;+2/p-2 |
InChI 键 |
XQKSZAAOLFDXNA-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
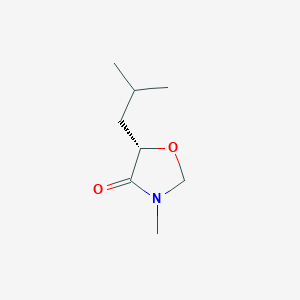
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(Aminomethyl)-4-mercaptobenzo[d]oxazole](/img/structure/B12891570.png)


![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
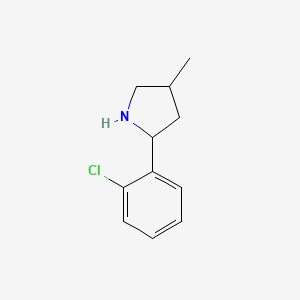
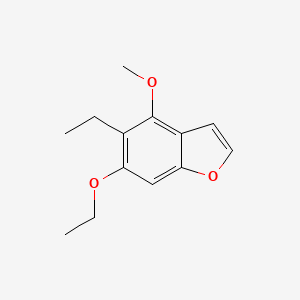
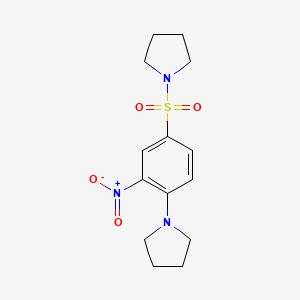
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)


